Comparable Efficacy but Fewer Adverse Events vs. Cyclobenzaprine in Acute Low Back Pain
In a randomized, double-blind, single-center clinical trial of 108 patients with acute low back pain and lumboischialgia, the Beserol-equivalent combination (caffeine 30 mg + carisoprodol 125 mg + diclofenac sodium 50 mg + paracetamol 300 mg, t.i.d. for 7 days) showed no statistically significant difference in efficacy on the pain Visual Analog Scale or Roland-Morris questionnaire compared to cyclobenzaprine. However, adverse events were significantly more frequent in the cyclobenzaprine group .
| Evidence Dimension | Adverse event frequency vs. cyclobenzaprine |
|---|---|
| Target Compound Data | Adverse events less frequent (exact rates not reported in abstract; statistically significant difference favoring the combination) |
| Comparator Or Baseline | Cyclobenzaprine (standard dose, t.i.d. for 7 days) |
| Quantified Difference | Statistically significant higher adverse event rate with cyclobenzaprine (P < 0.05); no significant efficacy difference on any endpoint |
| Conditions | Single-center, randomized, double-blind trial; n = 108 (54 per group); treatment duration 7 days; endpoints: VAS pain, Roland-Morris questionnaire, patient/investigator global assessment (Garcia Filho et al., Acta Ortop Bras, 2006) |
Why This Matters
Procurement decisions can be guided by equivalent efficacy but a superior tolerability profile, reducing the likelihood of treatment discontinuation due to side effects.
- [1] Garcia Filho R, Korukian M, Santos F, et al. Ensaio clínico randomizado, duplo-cego, comparativo entre a associação de cafeína, carisoprodol, diclofenaco sódico e paracetamol e a ciclobenzaprina, para avaliação da eficácia e segurança no tratamento de pacientes com lombalgia e lombociatalgia agudas. Acta Ortop Bras. 2006;14(1):11-16. View Source
